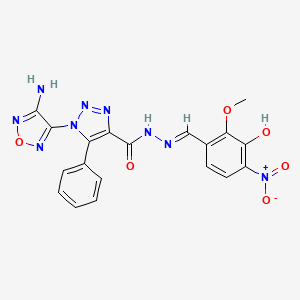

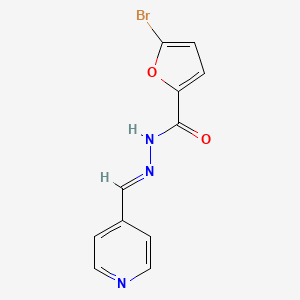

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxy-2-methoxy-4-nitrobenzylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, including condensation reactions, cyclization, and functional group transformations. For instance, carbohydrazides can be synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles via 1,3-dipolar cycloaddition reactions, followed by reaction with hydrazine hydrate (Bonacorso et al., 2017).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including triazoles, can be elucidated using spectroscopic methods like NMR, IR, and single-crystal X-ray diffraction. These techniques help confirm the configuration and the structure of the synthesized compounds (Karrouchi et al., 2021).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a variety of chemical reactions, including cyclization and alkylation. For example, thiosemicarbazides can undergo cyclization to form 1,2,4-triazoles and thiadiazoles. These reactions are fundamental for the synthesis of various derivatives with potential biological activities (Hovsepyan et al., 2014).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds featuring 1,3,4-oxadiazole and 1,2,4-triazole rings have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against Salmonella typhi, indicating their potential in the development of new antibacterial agents (Salama, 2020). Similarly, triazole derivatives have been investigated for their antimicrobial activities, showcasing effectiveness against a range of microorganisms (Bektaş et al., 2010).

Anticancer Activity

The incorporation of 1,2,4-triazole and 1,3,4-oxadiazole moieties into new compounds has been linked to potential antineoplastic activities. These structural motifs are often explored for their ability to inhibit the growth of cancer cells, contributing to the discovery of novel anticancer agents (Bekircan et al., 2015).

Antidiabetic and Lipase Inhibition

Research into the synthesis of novel heterocyclic compounds derived from triazole and oxadiazole has also highlighted their potential in addressing metabolic disorders. Some derivatives have been shown to possess significant lipase and α-glucosidase inhibitory activities, suggesting their utility in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Propiedades

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N9O6/c1-33-16-11(7-8-12(15(16)29)28(31)32)9-21-23-19(30)13-14(10-5-3-2-4-6-10)27(26-22-13)18-17(20)24-34-25-18/h2-9,29H,1H3,(H2,20,24)(H,23,30)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBZCJYNKIGXMH-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N9O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)